molecular formula C12H8BrF B1271556 3-Bromo-4-Fluorobiphenyl CAS No. 306935-88-6

3-Bromo-4-Fluorobiphenyl

Cat. No.: B1271556
CAS No.: 306935-88-6
M. Wt: 251.09 g/mol
InChI Key: COWXPZSVUXHAFS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobiphenyl (CAS: 306935-88-6) is a halogenated biphenyl derivative with the molecular formula C₁₂H₈BrF and a molecular weight of 251.098 g/mol . Its IUPAC name, 2-bromo-1-fluoro-4-phenylbenzene, reflects the substitution pattern: a bromine atom at position 3 and a fluorine atom at position 4 on one phenyl ring, which is directly bonded to a second unsubstituted phenyl ring . This compound is commercially available with 97% purity and is used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

A notable discrepancy exists in , which lists an alternative CAS number (253124-08-2) for this compound.

Properties

IUPAC Name

2-bromo-1-fluoro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXPZSVUXHAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378412
Record name 3-Bromo-4-Fluorobiphenyl
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-88-6
Record name 3-Bromo-4-fluoro-1,1′-biphenyl
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Record name 3-Bromo-4-Fluorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorobiphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-Fluorobiphenyl involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-Fluorophenylboronic acid and 3-Bromoiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes using more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Chemistry

3-Bromo-4-fluorobiphenyl serves as a valuable building block in organic synthesis for the preparation of more complex molecules. It is utilized in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield biphenyl derivatives.

Biology

In biological research, this compound is used as a probe in biochemical assays and to study enzyme-substrate interactions. Its structural properties allow it to interact with specific molecular targets, influencing enzymatic activity and cellular processes.

Medicine

This compound has potential applications in drug development due to its unique structural properties. Studies have indicated that halogenated biphenyls possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

  • A cytotoxicity assay revealed significant inhibition of breast cancer cell growth (MCF-7) at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that halogenated biphenyls can disrupt bacterial membranes, leading to cell death. The presence of halogen atoms enhances lipophilicity, facilitating better penetration into microbial cells.

Antitumor Activity

Halogenated biphenyls have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved include:

  • Interaction with DNA : Compounds may intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes affects cellular functions.
  • Reactive Oxygen Species Generation : Induction of oxidative stress can lead to cellular damage and apoptosis.

Study on Antimicrobial Activity

A study conducted by Amadio et al. (2023) investigated the degradation rates of fluorinated biphenyls by microbial strains. The results indicated that this compound exhibited a degradation rate of 85% when exposed to Cunninghamella elegans.

CompoundMicrobial StrainDegradation Rate (%)
This compoundCunninghamella elegans85
4-FluorobiphenylMycorrhizal fungi78

Study on Cytotoxicity

In another study focusing on cytotoxicity against cancer cell lines, it was found that:

Cell LineConcentration (µM)IC50 Value (µM)
MCF-7 (Breast)>10~15

Mechanism of Action

The mechanism of action of 3-Bromo-4-Fluorobiphenyl depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. In medicinal applications, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

The structural and functional diversity of bromo-fluoro aromatic compounds influences their physical properties, reactivity, and applications. Below is a detailed comparison of 3-bromo-4-fluorobiphenyl with structurally related compounds.

Bromo-Fluoro Substituted Biphenyls and Diphenyl Ethers
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 306935-88-6 C₁₂H₈BrF 251.098 Biphenyl core; Br (C3), F (C4) Cross-coupling reactions
3-Bromo-4'-fluorodiphenyl ether 50904-38-6 C₁₂H₈BrFO 283.09 Diphenyl ether; Br (C3), F (C4') Less planar than biphenyls; altered electronic properties

Key Differences :

  • The oxygen bridge in diphenyl ether reduces planarity and conjugation compared to the direct C–C bond in biphenyls, affecting electronic properties and reactivity in catalysis .
  • Diphenyl ethers are often used in liquid crystals, whereas biphenyls like this compound serve as intermediates in pharmaceutical synthesis .
Bromo-Fluoro Substituted Benzene Derivatives with Functional Groups
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Similarity Score*
This compound 306935-88-6 C₁₂H₈BrF 251.098 Biphenyl Reference
2-(4-Bromo-2,5-difluorophenyl)acetic acid 871035-64-2 C₈H₅BrF₂O₂ 257.03 Acetic acid 0.91
3-Bromo-4-fluorobenzonitrile N/A† C₇H₃BrFN 200.01 Nitrile N/A

Key Differences :

  • Acetic acid derivatives (e.g., 2-(4-bromo-2,5-difluorophenyl)acetic acid) exhibit higher polarity and solubility in aqueous media compared to biphenyls, making them suitable for drug metabolite synthesis .
  • Nitrile-containing compounds (e.g., 3-bromo-4-fluorobenzonitrile) are more reactive in nucleophilic substitutions due to the electron-withdrawing nitrile group .
Bromo-Fluoro Substituted Heterocycles
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocycle Applications
4-(4-Bromo-3-fluorophenyl)morpholine 279261-83-5 C₁₀H₁₁BrFNO 260.10 Morpholine ring Potential kinase inhibitors

Key Differences :

  • The morpholine ring introduces basicity and hydrogen-bonding capacity, which are critical in drug design for target binding .

Biological Activity

3-Bromo-4-Fluorobiphenyl (CAS No. 306935-88-6) is a biphenyl derivative that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C12H8BrF
  • Molecular Weight : 251.098 g/mol
  • IUPAC Name : 2-bromo-1-fluoro-4-phenylbenzene
  • SMILES : C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Br

Research has indicated that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism .
  • Antimicrobial Activity : Preliminary investigations have shown that biphenyl derivatives, including this compound, can have antimicrobial effects against certain pathogens, although specific data on this compound's efficacy remains limited .
  • Cellular Interaction : The compound's interaction with cellular membranes and proteins may influence its biological activity, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Efficacy

A comparative study on the antimicrobial properties of biphenyl derivatives revealed that some compounds exhibit significant activity against mycobacteria and trypanosomatids. While specific data on this compound is sparse, related compounds have demonstrated promising results:

CompoundTarget PathogenActivity (ED50)
Compound IVTrypanosoma cruzi3.0 µmol/L
Compound IVLeishmania amazonensisHigher than standard drugs

Note: The above data reflects findings from related biphenyl compounds and suggests potential for this compound .

Toxicity Profile

The toxicity of this compound has been assessed in various studies, indicating potential health hazards associated with exposure:

Hazard TypeDescription
Skin IrritationH315 - Causes skin irritation
Eye IrritationH319 - Causes serious eye irritation
Respiratory IrritationH335 - May cause respiratory irritation

These hazards highlight the need for careful handling in laboratory settings .

Case Studies and Research Findings

  • Fluoro Substitution Effects : A study explored the effects of fluoro substitution on biphenyl derivatives, suggesting that such modifications could enhance biological specificity and activity. The findings indicate that structural variations significantly influence the biological effects of these compounds .
  • Biotransformation Studies : Research on the biotransformation of fluorinated biphenyls by fungi indicated that microbial degradation pathways could impact the environmental persistence and toxicity of these compounds. Such studies provide insights into the ecological implications of using biphenyl derivatives in industrial applications .
  • In Vivo Models : Investigations into the in vivo efficacy of related biphenyl compounds against diseases such as Chagas' disease have shown promising results, warranting further exploration into the therapeutic potential of this compound in similar contexts .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-Fluorobiphenyl in academic laboratories?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling , where a brominated aryl halide (e.g., 3-bromo-4-fluorophenylboronic acid) reacts with a fluorinated biphenyl precursor. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a THF/H₂O solvent system at 80–100°C are effective. For example, details bromo-fluorophenylboronic acids used in similar couplings . Purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

CatalystYield (%)Purity (%)Reference
Pd(PPh₃)₄8592
PdCl₂(dppf)7889

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, Br and F coupling effects). highlights NMR for structural validation of brominated biphenyls .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 250.98).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most standards, as per ) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation ( notes brominated compounds as irritants) .
  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation (similar to 4-Bromobiphenyl standards in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?

Methodological Answer: Conflicting yields often arise from catalyst selectivity or impurity interference . Systematic approaches include:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent ratios.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species). highlights similar troubleshooting for brominated ketones .
  • Alternative Coupling Methods : Buchwald-Hartwig amination or Ullmann coupling may bypass steric hindrance in bulky derivatives.

Q. What strategies optimize purification of this compound from complex matrices?

Methodological Answer:

  • Column Chromatography : Use gradient elution (hexane → EtOAc) to separate halogenated byproducts.
  • Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation (yield: 70–80%, purity >95% as in ) .
  • Prep-HPLC : For trace impurities, employ C18 columns with acetonitrile/water (85:15).

Table 2: Purification Efficiency Comparison

MethodPurity (%)Recovery (%)
Column Chromatography9275
Recrystallization9570
Prep-HPLC9960

Q. How do electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Q. How to address inconsistent NMR data for this compound derivatives?

Methodological Answer:

  • Solvent Effects : Record spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation.
  • Dynamic Processes : Variable-temperature NMR (e.g., −40°C to 25°C) detects conformational exchange (e.g., hindered rotation in ortho-substituted derivatives).
  • 2D NMR : HSQC and HMBC resolve overlapping signals ( used 2D techniques for pyrazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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